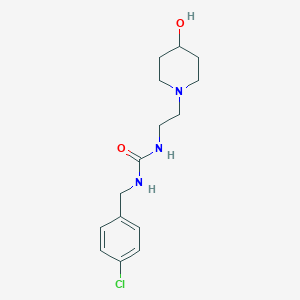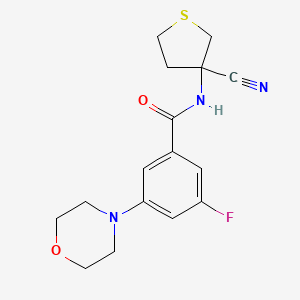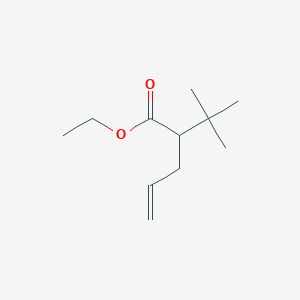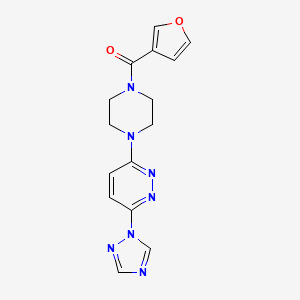
1-(4-Chlorobenzyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.
科学的研究の応用
1. Metabolism and Pharmacokinetics
A study on the metabolism of a structurally related compound, TPPU (a potent soluble epoxide hydrolase inhibitor), highlighted its applications in inflammation, hypertension, neuropathic pain, and neurodegeneration. The metabolism of TPPU is crucial for its safety and effectiveness. Species differences in metabolite formation and the role of TPPU metabolites as inhibitors were explored (Wan et al., 2019).
2. Chemical Synthesis Techniques
A method for synthesizing ureas from carboxylic acids was described, showcasing the application of urea compounds in various chemical syntheses. This method offers good yields without racemization under milder conditions (Thalluri et al., 2014).
3. Inhibitors for Neurodegenerative Diseases
A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity, relevant for neurodegenerative diseases like Alzheimer's. This study aimed to optimize the spacer length linking pharmacophoric moieties, contributing to the development of neurodegenerative disease treatments (Vidaluc et al., 1995).
4. Phototransformation in Environmental Studies
The study of chlorimuron-ethyl, a compound related to 1-(4-Chlorobenzyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, in aqueous solutions under different conditions revealed insights into environmental degradation processes. Such studies are essential in understanding the environmental impact and degradation pathways of urea-based compounds (Choudhury & Dureja, 1996).
5. Development of New Medications
Research into 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase highlighted their potential in developing new medications for inflammatory pain. This study showed substantial improvements in pharmacokinetic parameters and potency, indicating their significance in medical research (Rose et al., 2010).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c16-13-3-1-12(2-4-13)11-18-15(21)17-7-10-19-8-5-14(20)6-9-19/h1-4,14,20H,5-11H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXVXHMKSZGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2568823.png)
![2-(2,5-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2568824.png)



![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)


![N-(4-(methylthio)benzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2568836.png)
![1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole](/img/structure/B2568838.png)
![5-ethyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2568839.png)